molecular formula C13H15N3O4 B020315 Ethyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate CAS No. 19572-10-2

Ethyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate

Cat. No. B020315
CAS RN: 19572-10-2
M. Wt: 277.28 g/mol
InChI Key: KDQDRZOROIKCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate, commonly known as EMD 57283, is a chemical compound that has gained attention as a potential therapeutic agent due to its unique chemical structure and pharmacological properties. In

Mechanism Of Action

The exact mechanism of action of EMD 57283 is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cell growth and survival. Specifically, EMD 57283 has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and to induce cell cycle arrest in cancer cells. In addition, EMD 57283 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.

Biochemical And Physiological Effects

EMD 57283 has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, EMD 57283 has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain oncogenes. In neurology, EMD 57283 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and by promoting the growth and survival of neurons. In cardiovascular disease, EMD 57283 has been shown to have vasodilatory effects and to reduce blood pressure by inhibiting the activity of certain enzymes involved in vasoconstriction.

Advantages And Limitations For Lab Experiments

One of the main advantages of EMD 57283 for lab experiments is its specificity and potency. EMD 57283 has been shown to have a high affinity for its target enzymes and to exhibit potent inhibitory effects at low concentrations. In addition, EMD 57283 has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of EMD 57283 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of EMD 57283. One area of interest is the development of novel analogs with improved pharmacokinetic properties and enhanced therapeutic efficacy. Another area of interest is the investigation of the potential synergistic effects of EMD 57283 with other chemotherapeutic agents or targeted therapies. Finally, the application of EMD 57283 in combination with other treatment modalities, such as radiation therapy or immunotherapy, may have significant clinical implications for the treatment of cancer and other diseases.
Conclusion
In conclusion, EMD 57283 is a promising chemical compound with a unique chemical structure and pharmacological properties. It has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular disease. While there are still many questions to be answered about the mechanism of action and potential clinical applications of EMD 57283, its specificity, potency, and low toxicity make it a promising candidate for further study and development.

Synthesis Methods

EMD 57283 can be synthesized using a multistep process that involves the reaction of 2-amino-4,6-dimethoxypyrimidine with ethyl 2-bromopropionate, followed by the addition of sodium hydride and methyl iodide. The resulting compound is then treated with sodium methoxide to yield EMD 57283.

Scientific Research Applications

EMD 57283 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular disease. In oncology, EMD 57283 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, EMD 57283 has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease. In cardiovascular disease, EMD 57283 has been shown to have vasodilatory effects and to reduce blood pressure.

properties

CAS RN

19572-10-2

Product Name

Ethyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

ethyl 8-ethyl-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H15N3O4/c1-4-16-7-9(12(18)20-5-2)10(17)8-6-14-13(19-3)15-11(8)16/h6-7H,4-5H2,1-3H3

InChI Key

KDQDRZOROIKCCP-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)OC)C(=O)OCC

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)OC)C(=O)OCC

Other CAS RN

19572-10-2

Origin of Product

United States

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